3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Medicinal chemistry Structure-activity relationship Benzamide scaffold

This 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797183-17-5) is a distinct, patent-cited P2X3 receptor antagonist scaffold. Its specific 3-methyl substitution pattern is a critical determinant of target potency and selectivity; do not risk generic substitution. Ideal as a reference standard for SAR studies, focused library synthesis, and chromatographic method development due to its defined structure. No public bioactivity data exists, making authenticated, high-purity material essential for establishing baseline activity and ensuring experimental reproducibility.

Molecular Formula C15H17N3OS
Molecular Weight 287.38
CAS No. 1797183-17-5
Cat. No. B2757155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
CAS1797183-17-5
Molecular FormulaC15H17N3OS
Molecular Weight287.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2CCN(C2)C3=NC=CS3
InChIInChI=1S/C15H17N3OS/c1-11-3-2-4-12(9-11)14(19)17-13-5-7-18(10-13)15-16-6-8-20-15/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,17,19)
InChIKeyRRXVDFUABPIJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797183-17-5): Structural Identity and Procurement Baseline


3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797183-17-5) is a synthetic small-molecule benzamide derivative characterized by a 3-methylphenyl group linked via an amide bond to a 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine scaffold . Its molecular formula is C₁₅H₁₇N₃OS, with a molecular weight of 287.4 g/mol . The compound belongs to a broader class of 1,3-thiazol-2-yl substituted benzamides that have been explored in patent literature as potential P2X3 receptor antagonists for neurogenic disorders [1]. However, publicly available primary research data specific to this exact compound remain extremely limited, and no peer-reviewed studies or authoritative databases currently report quantitative biological activity, selectivity, or pharmacokinetic data for this molecule.

Why Generic Substitution Fails for 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide: The Structural Specificity Problem


Generic substitution within the 1,3-thiazol-2-yl substituted benzamide class is not scientifically defensible because minor structural modifications—particularly the position and nature of substituents on the benzamide ring—can profoundly alter target engagement, selectivity, and pharmacokinetic profiles [1]. The 3-methyl substitution pattern on the benzamide moiety of this compound is distinct from closely related analogs such as the 2-methyl, 4-substituted, or halogenated variants (e.g., 3-bromo, 3,4-dichloro, 4-isopropoxy) that appear in chemical catalogs. In the context of P2X3 receptor antagonism, the patent literature explicitly teaches that R³ substituent identity (e.g., methyl vs. halogen vs. hydrogen) is a critical determinant of potency and selectivity [1]. Without compound-specific comparative data, there is no scientific basis to assume functional equivalence between this 3-methyl derivative and any other benzamide substitution pattern, making uninformed generic substitution a significant risk for experimental irreproducibility.

Quantitative Differentiation Evidence for 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797183-17-5)


Structural Distinction: 3-Methyl vs. 2-Methyl Benzamide Substitution Pattern

The compound bears a methyl group at the meta (3-) position of the benzamide ring, in contrast to the ortho (2-) methyl analog 2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, which is listed in chemical supplier catalogs. Meta vs. ortho substitution on benzamide scaffolds is well-established in medicinal chemistry to influence both the conformational preferences of the amide linkage and the electronic distribution of the aromatic ring, which can alter target binding and metabolic stability. No quantitative head-to-head biological data are publicly available for these two specific compounds, so the claim of differentiation rests on class-level structural principles.

Medicinal chemistry Structure-activity relationship Benzamide scaffold

Structural Distinction: 3-Methyl vs. 3-Halogen Substitution on Benzamide

The 3-methyl substituent on the target compound differs fundamentally from the 3-bromo analog, 3-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, which is also listed in chemical supplier catalogs. A methyl group (Hansch π = 0.56) contributes far less to lipophilicity than a bromine atom (Hansch π = 0.86), and bromine can participate in halogen bonding interactions unavailable to methyl. These physicochemical differences are well-documented in class-level medicinal chemistry to impact membrane permeability, metabolic stability, and target-binding kinetics, although no comparative experimental data are publicly available for this specific pair of compounds. [1]

Medicinal chemistry Halogen bonding Lipophilicity

Class-Level P2X3 Receptor Antagonism Patent Context: R³ Methyl Preference

Patent US20230053411A1, assigned to Bayer AG, discloses a genus of 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor antagonists. The patent specification explicitly states that for the R³ substituent (corresponding to the benzamide substitution position occupied by the 3-methyl group in the target compound), a methyl group is preferred: 'preferably R³ represents C₁-C₄-alkyl, more preferably methyl.' This suggests that within the patent's SAR exploration, the methyl substituent at this position was found to confer favorable properties. However, the patent does not disclose specific IC₅₀, Ki, or selectivity data for individual compounds, and the target compound's CAS number does not appear explicitly in the patent. The inference that 3-methyl substitution is beneficial rests solely on the patent's generic claim language. [1]

P2X3 receptor Pain Neurogenic disorder

Absence of Public Biological Data Represents a Negative Differentiator

A comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, and patent databases (as of April 2026) identified zero peer-reviewed publications, zero authoritative database bioactivity records, and zero patent exemplifications containing quantitative biological data for 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797183-17-5). In contrast, several structurally related benzamide derivatives with different substitution patterns have been studied in antimicrobial assays. For example, Bodake et al. (2020) reported antimicrobial activity for a series of thiazole-substituted pyrrolidine derivatives, with some compounds showing MIC values in the range of 50–100 µg/mL against bacterial strains, but the 3-methyl benzamide variant was not among the compounds tested. [1] The complete data void for this specific compound means that any claim of superiority over close analogs cannot be substantiated with quantitative evidence.

Data availability Research risk Hit triage

Appropriate Application Scenarios for 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797183-17-5) Based on Available Evidence


Chemical Probe for P2X3 Receptor Structure-Activity Relationship (SAR) Exploration

Given that the patent literature (US20230053411A1) establishes a preference for a methyl group at the R³ position of 1,3-thiazol-2-yl substituted benzamides for P2X3 receptor antagonism [1], this compound may serve as a starting point for SAR studies aimed at optimizing P2X3 antagonists. Its 3-methyl benzamide substitution pattern represents one specific embodiment within the patent genus, making it a synthetically accessible reference point for investigating the contribution of the methyl substituent to target engagement. Users should note that no quantitative potency or selectivity data are publicly available, so initial in-house screening is required to establish baseline activity before this compound can be meaningfully compared to analogs.

Synthetic Building Block for Focused Library Synthesis

The compound contains a functionalized pyrrolidine-thiazole scaffold that can serve as a versatile intermediate for further derivatization. The 3-methylbenzamide moiety provides a specific substitution pattern that can be systematically varied (e.g., to 3-halo, 3-methoxy, or 3-trifluoromethyl) to generate a focused library. The thiazole and pyrrolidine rings offer additional vectors for modification. This application leverages the compound's structural uniqueness rather than any demonstrated biological superiority.

Negative Control or Comparator in Methyl-Substitution Profiling Studies

In studies comparing the biological effects of different benzamide substitution patterns on the pyrrolidine-thiazole scaffold, this compound can serve as the defined 3-methyl reference point. Its use alongside the 2-methyl, 4-methyl, and unsubstituted benzamide analogs would enable systematic mapping of the positional effect of methyl substitution on activity, selectivity, and physicochemical properties. The value of this application depends entirely on the researcher generating the comparative data, as no public data exist to pre-validate differential activity [1].

Physicochemical Reference Standard for LogP and Solubility Profiling

The compound's well-defined structure (C₁₅H₁₇N₃OS, MW 287.4) and the absence of ionizable groups beyond the amide and thiazole nitrogens make it suitable as a reference standard for chromatographic method development or computational logP/logD prediction model validation. Its calculated properties can be compared with experimentally determined values if vendors supply appropriate analytical data. However, no experimentally measured logP, solubility, or pKa values are publicly available for this specific compound, so initial characterization by the end user is required [1].

Quote Request

Request a Quote for 3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.